molecular formula C27H27FN8O3.2HCl B1574480 BMS 599626 dihydrochloride

BMS 599626 dihydrochloride

Cat. No.: B1574480
M. Wt: 603.48
Attention: For research use only. Not for human or veterinary use.
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Description

BMS 599626 dihydrochloride (CAS: 873837-23-1) is a potent, selective inhibitor of the ErbB receptor family, primarily targeting epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2/ErbB2). It exhibits IC50 values of 22 nM and 32 nM against EGFR and HER2, respectively, with >100-fold selectivity over HER4, VEGFR2, c-Kit, and other kinases . Structurally, it is a morpholinylmethyl ester derivative (C27H28ClFN8O3; molecular weight: 567.01 g/mol) .

Properties

Molecular Formula

C27H27FN8O3.2HCl

Molecular Weight

603.48

SMILES

CC(C(/N=C(OC[C@]1([H])COCCN1)O)=CN2NC=N/3)=C2C3=NC4=CC=C5C(C=NN5CC6=CC(F)=CC=C6)=C4.Cl.Cl

Synonyms

(3S)-3-Morpholinylmethyl-[4-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-carbamate dihydrochloride

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of the Bromothiophene Substituent

The 4-bromo-2-thienyl group enables cross-coupling and nucleophilic substitution:

Reaction TypeConditionsProduct/OutcomeReference
Suzuki Coupling Pd catalysis, boronic acidSubstitution of Br with aryl/heteroaryl groups (e.g., phenyl, pyridyl).
Stille Coupling Tributylstannyl reagents, PdIntroduction of electron-rich substituents (e.g., thiophene derivatives).
Nucleophilic Substitution Amines/thiols, polar aprotic solventsBr replaced with -NH₂, -SH, or alkoxy groups.

Amine Group Reactivity

The primary amine at position 2 participates in:

Reaction TypeConditionsProduct/OutcomeReference
Acylation Acetyl chloride, baseForms 2-acetamido-5-(4-bromo-2-thienyl)-1,3,4-oxadiazole .
Mannich Reaction Formaldehyde, secondary amineYields 2-((dialkylamino)methyl)-5-(4-bromo-2-thienyl)-1,3,4-oxadiazole .
Schiff Base Formation Aromatic aldehydes, refluxProduces imine derivatives with antimicrobial/anti-inflammatory activity.

Biological Activity Modulation

Derivatives of this compound exhibit bioactivity depending on substituents:

Derivative StructureBiological ActivityKey FindingsReference
5-(4-Amino-2-thienyl) Antibacterial71% inhibition against S. aureus at 50 µg/mL.
N-Pyridylpyrazole Analog Insecticidal57% mortality against P. xylostella at 4 µg/mL.

Structural and Electronic Insights

  • X-ray Crystallography : The oxadiazole ring adopts a planar geometry, with π-stacking interactions (3.72 Å) enhancing stability .

  • DFT Calculations : Frontier molecular orbital (FMO) analysis shows electron delocalization across the oxadiazole and thiophene rings, influencing reactivity .

Key Inferences from Analogous Compounds

  • Electron-Withdrawing Groups (e.g., Br) enhance electrophilic substitution at the thiophene ring .

  • Amine Functionalization improves solubility and bioactivity by enabling hydrogen bonding .

Comparison with Similar Compounds

Mechanistic Role in Cancer :

  • Inhibits HER1/HER2-driven tumor proliferation and invasion .
  • Synergizes with PKCα inhibition in luminal A breast cancer cells, achieving 80% proliferation inhibition in combinatorial studies .

Comparison with Similar Compounds

Selectivity and Potency Profiles

Compound Targets (IC50) Selectivity Notes Key References
BMS 599626 EGFR (20 nM), HER2 (30 nM) >100-fold selective over HER4, VEGFR2, c-Kit
Lapatinib (Tykerb) EGFR (10 nM), HER2 (10 nM) Dual inhibitor; approved for breast cancer
Gefitinib (Iressa) EGFR (2–33 nM) First-generation EGFR inhibitor; limited HER2
Canertinib (CI-1033) Pan-HER (EGFR, HER2, HER4) Irreversible binding; broader target range
Vandetanib (Zactima) EGFR, VEGFR, RET Multikinase inhibitor; used in thyroid cancer

Key Insights :

  • BMS 599626 and lapatinib share dual EGFR/HER2 targeting but differ in clinical status (BMS 599626 is Phase 1; lapatinib is FDA-approved) .
  • Canertinib has broader HER-family inhibition but lacks BMS 599626’s ABCG2-inhibitory activity .
  • Vandetanib ’s VEGFR inhibition contrasts with BMS 599626’s HER-specificity, highlighting divergent therapeutic applications .

Pharmacokinetic and Toxicity Profiles

In-Silico ADMET Comparison (from ):

Property BMS 599626 BMS 599626 Dihydrochloride Gefitinib (Reference)
Human Intestinal Absorption 1.0000 1.0000 0.9900
BBB Penetration 0.8778 0.8816 0.9500
Caco2 Permeability 0.5668 0.5621 1.2000
Acute Oral Toxicity (LD50) 0.6101 0.6049 0.5500

Key Insights :

  • Acute toxicity profiles (LD50 ~0.61) are comparable to other EGFR inhibitors, indicating manageable preclinical safety .

Unique Mechanisms and Therapeutic Advantages

  • Synergy with PKCα Inhibition: In luminal A breast cancer models, combining BMS 599626 (10 µM) with PKCα knockdown enhances antiproliferative effects by 10–15% compared to monotherapy .
  • Structural Uniqueness : The morpholinylmethyl ester backbone may confer distinct binding kinetics compared to quinazoline-based inhibitors (e.g., erlotinib) .

Preparation Methods

Solvent Selection and Stock Solution Concentrations

The primary solvent for dissolving BMS 599626 dihydrochloride is DMSO due to its high solubility (>10 mM). Other solvents such as PEG300, Tween 80, corn oil, and water are used sequentially in in vivo formulations to achieve clear solutions suitable for administration.

Stock Solution Preparation Table

Mass of this compound Volume of DMSO for 1 mM (mL) Volume of DMSO for 5 mM (mL) Volume of DMSO for 10 mM (mL)
1 mg 1.6571 0.3314 0.1657
5 mg 8.2853 1.6571 0.8285
10 mg 16.5706 3.3141 1.6571

Note: Slight variations in volumes reported (e.g., 1.7636 mL for 1 mg at 1 mM) exist depending on source but are within experimental tolerance.

Preparation Methodology

  • Weigh the precise amount of this compound.
  • Add the calculated volume of DMSO to achieve the desired molarity.
  • To enhance solubility, gently heat the solution to 37°C and sonicate in an ultrasonic bath.
  • Vortex mixing is recommended to ensure homogeneity.
  • Prepare aliquots to avoid repeated freeze-thaw cycles that may degrade the compound.
  • Store prepared stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term use (up to 6 months).

In Vivo Formulation Preparation

General Guidelines

  • Start with a clear DMSO stock solution.
  • Add co-solvents in a specific order to maintain solution clarity: PEG300 → Tween 80 → ddH2O or corn oil.
  • After each addition, ensure the solution remains clear before proceeding.
  • Use physical methods such as vortexing, ultrasound, or warm water bath to assist dissolution.
  • Prepare working solutions fresh on the day of use for in vivo experiments to ensure stability and efficacy.

Example In Vivo Formulation Procedure

Step Solvent Addition Order Notes
1 DMSO master stock Prepare concentrated stock solution
2 PEG300 Mix thoroughly, ensure clarity
3 Tween 80 Mix thoroughly, ensure clarity
4 ddH2O or Corn oil Final dilution, mix thoroughly, ensure clarity

Note: The volume ratios depend on the target working concentration and experimental requirements.

Summary of Preparation Notes and Best Practices

  • Select solvent based on solubility data; DMSO is primary.
  • Use heating and ultrasound to improve dissolution.
  • Prepare aliquots to avoid degradation from freeze-thaw cycles.
  • Store at recommended temperatures to maintain stability.
  • For in vivo use, prepare formulations fresh and add solvents in the prescribed order to prevent precipitation.
  • Confirm solution clarity at each step before proceeding.
  • Use vortex mixing and sonication as physical aids during preparation.

Research Findings on Preparation Impact

  • Proper preparation and storage significantly affect compound stability and biological activity.
  • Maintaining solution clarity and avoiding precipitation ensure reproducible dosing in cell-based and animal studies.
  • The use of co-solvents in in vivo formulations improves bioavailability and reduces toxicity associated with high DMSO concentrations.
  • The described preparation protocols have been validated in multiple research studies showing consistent inhibition of HER1 and HER2 kinase activity with high potency (IC50 values ~22 nM for EGFR and 32 nM for ErbB2).

Comparative Data Table: Preparation Parameters from Different Sources

Parameter GLP Bio Apex BioTech Ambeed
Molecular Weight 603.48 g/mol 567.01 g/mol (variant) 567.01 g/mol
Stock Solution Solvent DMSO DMSO DMSO
1 mM Stock Volume (1 mg) 1.6571 mL 1.7636 mL 1.76 mL
Storage Temperature -20°C (short), -80°C (long) -20°C -20°C
Solubility Enhancement Heat to 37°C, ultrasound Heat, sonication Heat, sonication
In Vivo Formulation DMSO + PEG300 + Tween 80 + ddH2O or corn oil Similar approach Similar approach

Note: Minor differences in molecular weight arise from different salt forms or hydration states reported by vendors.

Q & A

Q. What is the primary mechanism of action of BMS 599626 dihydrochloride in cancer research, and how does its selectivity impact experimental design?

this compound is a potent inhibitor of HER1 (EGFR) and HER2 kinases, with IC50 values of 20 nM and 30 nM, respectively. Its selectivity (~8-fold less potent against HER4 and >100-fold selectivity over kinases like VEGFR2, c-Kit, and MET) makes it suitable for studies targeting HER-driven cancers (e.g., breast or gastric cancer). When designing experiments, researchers should validate target engagement using kinase activity assays (e.g., ATP-competitive binding studies) and compare results with pan-HER inhibitors to isolate HER1/HER2-specific effects .

Q. Which experimental models are appropriate for evaluating the efficacy of this compound?

Luminal A breast cancer cell lines are well-documented models, as BMS 599626 has been shown to modulate DNA replication and cell migration in these systems (e.g., heatmap data showing dose-dependent inhibition in subfigure C of ). In-silico pharmacokinetic models (e.g., ADME predictions for blood-brain barrier permeability or Caco2 permeability) can further guide in vivo or ex vivo study designs .

Q. What key pharmacokinetic parameters should be prioritized when testing this compound in vivo?

Critical parameters include:

  • Human intestinal absorption : Near 100% absorption, suggesting oral bioavailability .
  • Water solubility : LogS values of -3.52 (free base) and -3.70 (dihydrochloride), necessitating formulation optimization for aqueous delivery .
  • Acute toxicity : Rat LD50 values (2.65–2.67 mg/kg) highlight the need for careful dosing in preclinical models .

Q. How can researchers design assays to evaluate the anti-migratory effects of this compound?

Use wound-healing assays or transwell migration assays in HER2-overexpressing cell lines (e.g., SK-BR-3). Quantify changes via fluorescence microscopy or automated imaging systems, referencing heatmap data ( ) to correlate DNA replication inhibition with migration suppression .

Advanced Research Questions

Q. How can contradictory results in this compound studies (e.g., variable DNA replication vs. migration effects) be reconciled?

Contradictions may arise from cell-type-specific HER isoform expression or off-target effects at higher doses. To resolve this:

  • Perform dose-response curves to identify the therapeutic window.
  • Use orthogonal assays (e.g., Western blotting for phospho-HER1/HER2) to confirm target modulation.
  • Cross-validate findings with genetic knockdown models (e.g., siRNA targeting HER1/HER2) .

Q. Does the dihydrochloride salt form of BMS 599626 significantly alter its biological activity compared to the free base?

In-silico data suggest minor differences: the dihydrochloride form has slightly improved blood-brain barrier penetration (0.8816 vs. 0.8778) but reduced water solubility. Researchers should compare both forms in parallel assays to determine if salt formation impacts potency or bioavailability in specific models .

Q. What methodological considerations apply when combining this compound with other therapies (e.g., senolytics or ROS-inducing agents)?

BMS 599626’s role in reactive oxygen species (ROS) generation (via photodynamic therapy pathways) suggests synergy with senolytics like oleandrin or ellipticine. Design combination studies using:

  • Sequential dosing to avoid overlapping toxicities.
  • ROS detection probes (e.g., DCFH-DA) to quantify additive effects.
  • Transcriptomic profiling to identify pathways enhanced by dual targeting .

Q. How can molecular docking studies inform the optimization of this compound derivatives?

Docking analyses (e.g., with PP2Cα or HER2 crystal structures) reveal critical interactions, such as hydrogen bonding with Asp243 near catalytic sites. Use software like AutoDock Vina to simulate modifications (e.g., fluorophenyl group substitutions) and prioritize synthetic candidates with improved binding energy scores .

Q. What validation strategies are recommended for ensuring reproducibility in this compound studies?

  • Experimental replication : Include triplicate technical and biological replicates in cell-based assays.
  • Reference standards : Use positive controls (e.g., trastuzumab for HER2 inhibition) to benchmark activity.
  • Data transparency : Follow guidelines () for detailed method reporting, including raw data deposition in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS 599626 dihydrochloride
Reactant of Route 2
BMS 599626 dihydrochloride

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